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molecular formula C14H18N2 B1337754 2-(4-Benzylpiperidino)acetonitrile CAS No. 25842-31-3

2-(4-Benzylpiperidino)acetonitrile

Cat. No. B1337754
M. Wt: 214.31 g/mol
InChI Key: SHAVSWMWBQLOQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05068064

Procedure details

40.8 ml of triethylamine and 22.2 g of chloroacetonitrile are dissolved in 180 ml of toluene, and 51.6 g of 4-benzylpiperidine are then added dropwise all at once.
Quantity
40.8 mL
Type
reactant
Reaction Step One
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
51.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3](CC)CC)[CH3:2].ClCC#N.[CH2:12]([CH:19]1[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C1(C)C=CC=CC=1>[CH2:12]([CH:19]1[CH2:24][CH2:23][N:22]([CH2:2][C:1]#[N:3])[CH2:21][CH2:20]1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
40.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
22.2 g
Type
reactant
Smiles
ClCC#N
Name
Quantity
180 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
51.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)C1CCN(CC1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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